Methyl 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate
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Overview
Description
Methyl 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate is a heterocyclic compound that belongs to the class of triazolopyridines This compound is characterized by the presence of a triazole ring fused to a pyridine ring, with a bromine atom at the 2-position and a methyl ester group at the 6-position
Mechanism of Action
Target of Action
Methyl 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate is a compound that has been synthesized for its potential medicinal properties Compounds with similar structures, such as 1,2,4-triazolo[1,5-a]pyridines, have been found to exhibit activities including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors .
Mode of Action
It is synthesized through a tandem reaction involving the use of enaminonitriles and benzohydrazides, a transamidation mechanism followed by nucleophilic addition with nitrile, and subsequent condensation .
Biochemical Pathways
Similar compounds have been found to inhibit certain enzymes, which could potentially affect various biochemical pathways .
Result of Action
Similar compounds have been found to exhibit cytotoxic activities against certain cancer cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and efficient, yielding the target compound in good-to-excellent yields. The reaction is carried out in dry toluene at 140°C .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the scalability of the microwave-mediated synthesis method suggests its potential for industrial application. The method’s broad substrate scope and functional group tolerance make it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 2-position can be substituted with other nucleophiles.
Condensation Reactions: The compound can participate in condensation reactions with various reagents to form new heterocyclic structures.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines and thiols.
Reaction Conditions: These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Major Products
Scientific Research Applications
Methyl 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: The compound’s stability and reactivity make it suitable for various industrial applications, including the development of new materials and catalysts.
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-2-methyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine
- Ethyl 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate
- 6-Bromo-7-methyl-[1,2,4]triazolo[1,5-a]pyridine
- 6-Bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine
Uniqueness
Methyl 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl ester group at the 6-position enhances its reactivity and potential for further functionalization, making it a versatile compound for various applications.
Properties
IUPAC Name |
methyl 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3O2/c1-14-7(13)5-2-3-6-10-8(9)11-12(6)4-5/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRKNVEBXWJDVFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN2C(=NC(=N2)Br)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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